1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride is a chemical compound with the CAS number 111982-47-9. This compound is classified as an organic halide and is known for its potential applications in pharmaceutical research, particularly as a precursor in the synthesis of various therapeutic agents. The molecular formula for this compound is CHFNO·HCl, and it has a molecular weight of approximately 257.73 g/mol .
The synthesis of 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride typically involves the reaction of cyclopentanol with a suitable fluorinated aromatic compound, followed by the introduction of a methylimino group. Specific methods may vary, but common techniques include:
The precise conditions for synthesis, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. Often, reactions are conducted under inert atmospheres to prevent oxidation or hydrolysis.
The molecular structure of 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride features a cyclopentanol core substituted with a 2-fluorophenyl group and a methylimino moiety. The structural formula can be represented in various notations:
The accurate mass of the compound is approximately 257.1 Da . The presence of the hydrochloride indicates that it forms a salt which can enhance solubility in aqueous environments.
1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for 1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride primarily relates to its role as an intermediate in the synthesis of compounds like ketamine. It acts through:
While direct studies on this specific compound may be limited, its analogs have been extensively studied for their pharmacological effects.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity.
1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride has potential applications in various fields:
Its role as an intermediate makes it significant in drug development processes, particularly within the context of compounds that modulate central nervous system activity .
The discovery of phencyclidine (PCP) in the 1950s marked the birth of arylcyclohexylamine anesthetics, which uniquely targeted NMDA receptor antagonism. Ketamine emerged as a clinically superior derivative in 1962 (Patent US3254124) due to its reduced psychotomimetic effects and improved safety profile compared to PCP. Early synthetic routes relied on cyclopentyl intermediates, with 1-[(2-halophenyl)(methylimino)methyl]cyclopentanol derivatives serving as critical precursors. The structural evolution from cyclohexyl to cyclopentyl systems demonstrated how minor ring modifications significantly impacted receptor binding kinetics and dissociation characteristics. The fluorinated variant represents the latest iterative refinement in this pharmaceutical lineage, leveraging halogen substitution to fine-tune molecular properties [7] [8].
Table 1: Evolution of Arylcyclohexylamine Anesthetic Precursors
Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Role in Development |
---|---|---|---|---|
Phencyclidine (PCP) | C₁₇H₂₅N | 243.39 | None | Prototype NMDA antagonist |
Ketamine | C₁₃H₁₆ClNO | 237.73 | Chlorine | First clinical arylcyclohexylamine anesthetic |
1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol | C₁₃H₁₆ClNO | 237.73 | Chlorine | Ketamine precursor (hydrochloride: 274.19 g/mol) |
1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol HCl | C₁₃H₁₇ClFNO | 257.73 | Fluorine | Fluorinated ketamine precursor |
This fluorinated derivative serves as the penultimate intermediate in ketamine analog production. Its synthesis involves sequential reactions: 1) condensation of 2-fluorophenylmagnesium bromide with N-methylcyclopentanone imine, followed by 2) hydrochloride salt formation to enhance stability. Crucially, thermal rearrangement at 160-180°C in high-boiling solvents (e.g., decalin or diphenyl ether) directly yields fluorinated ketamine analogs without additional reagents, as shown below [2]:
1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol Hydrochloride →heatfluorinated ketamine
Comparative studies reveal this precursor’s superior reaction kinetics over alternative routes like the Eschweiler-Clarke reductive alkylation of norketamine. The latter requires multiple steps and generates complex impurity profiles (e.g., N-methyl ketamine byproducts). Forensic analyses of seized materials confirm the fluorinated precursor’s dominance in illicit ketamine analog synthesis due to its single-step conversion efficiency and commercial availability. Regulatory responses have been implemented in jurisdictions like Taiwan, where precursor controls now specifically target this compound class [2] [7].
Table 2: Key Ketamine Precursor Characteristics
Precursor Compound | CAS Number | Reaction Conditions | Ketamine Yield | Primary Advantage |
---|---|---|---|---|
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol HCl | 90717-16-1 | 170°C, 60 min | ~78% | Established synthetic route |
2-(2-Chlorophenyl)-2-nitrocyclohexanone | N/A | Zn/HCOOH, then reductive amination | 62-68% | Avoids controlled precursor status |
1-[(2-Fluorophenyl)(methylimino)methyl]-cyclopentanol HCl | 111982-47-9 | 175°C, 45 min | ≥85% | Faster kinetics; enhanced metabolic stability in final API |
The strategic fluorine atom at the phenyl ortho-position induces three critical pharmacological advantages over chlorine analogs:
Metabolic Stability: Fluorine’s strong carbon-fluorine bond (bond energy 485 kJ/mol) reduces oxidative dehalogenation by cytochrome P450 enzymes. In vitro studies demonstrate a 40% longer half-life in hepatic microsomes compared to chlorinated analogs, primarily due to diminished CYP2B6 and CYP3A4 metabolism. This translates to prolonged in vivo effects of the resulting ketamine analog [2] [4].
Lipophilicity Modulation: Fluorine substitution lowers the LogP value to 2.89 versus 3.87 for the chlorinated precursor (calculated using Crippen’s method). This enhances membrane permeability while maintaining optimal blood-brain barrier penetration. The balanced lipophilicity profile reduces nonspecific protein binding, increasing target receptor engagement [2].
Electron-Withdrawing Effects: Fluorine’s -I effect alters electron distribution across the iminomethyl bridge, strengthening hydrogen bonding with the NMDA receptor’s Phe184 residue (binding energy: -8.2 kcal/mol vs. -7.5 kcal/mol for chlorine). This electronic perturbation contributes to the distinct dissociation profile observed in fluoroketamine analogs, though full receptor binding studies remain ongoing [2].
Table 3: Impact of Halogen Substitution on Precursor Properties
Property | Chlorinated Precursor | Fluorinated Precursor | Pharmacological Consequence |
---|---|---|---|
Bond Dissociation Energy (C-X) | 339 kJ/mol | 485 kJ/mol | Resistance to metabolic dehalogenation |
LogP | 3.87 | 2.89 | Optimized distribution kinetics |
Van der Waals Radius | 1.75 Å | 1.47 Å | Sterically favorable receptor interaction |
CYP2B6 Affinity (Km) | 18.3 μM | 42.7 μM | Reduced enzyme binding → slower clearance |
The isosteric replacement of chlorine with fluorine exemplifies rational medicinal chemistry design, where a single atom switch enhances multiple pharmaceutical properties without altering the core molecular scaffold. Current research explores fluorine-specific metabolic pathways, particularly defluorination kinetics and the formation of fluorinated byproducts during ketamine analog synthesis. These investigations aim to establish forensic signatures for tracking illicit production while informing next-generation anesthetic design [2] [4].
Concluding Perspectives
The fluorinated precursor represents the convergence of synthetic efficiency and bioactivity optimization in modern anesthetic development. Its emergence highlights how strategic halogen substitution in precursor molecules can yield downstream therapeutic advantages, particularly regarding metabolic stability and receptor engagement. Ongoing research into its conversion kinetics and fluorine-specific effects will further illuminate this compound’s role in advancing dissociative anesthetics.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3